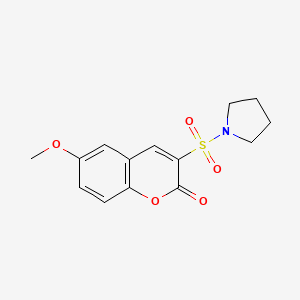

6-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one

Description

6-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at position 6 of the coumarin core and a pyrrolidine-1-sulfonyl substituent at position 2. The coumarin scaffold (2H-chromen-2-one) is a privileged structure in medicinal chemistry due to its inherent bioactivity, including antiviral, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

6-methoxy-3-pyrrolidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-19-11-4-5-12-10(8-11)9-13(14(16)20-12)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBVKDNLRLKTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Sulfonylation: The pyrrolidine-1-sulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

6-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 6-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one, highlighting substituent variations, synthetic yields, and notable properties:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-(trifluoromethoxy)phenyl group (Compound 4, ) introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the electron-donating 4-methoxyphenyl group (Compound 10, ).

Synthetic Yields :

- Substituents with electron-donating properties (e.g., 4-methoxyphenyl in Compound 10) correlate with higher synthetic yields (79%) compared to electron-withdrawing groups (52% for Compound 4) . This suggests that the sulfonyl group in the target compound may require optimized reaction conditions for efficient synthesis.

Structural and Crystallographic Insights

- The crystal structure of 6-methyl-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one () reveals planar coumarin cores and non-covalent interactions stabilized by carbonyl groups. In contrast, the sulfonyl group in the target compound may introduce additional hydrogen-bonding sites, influencing crystal packing and stability.

Biological Activity

6-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a chromenone backbone with a methoxy group and a pyrrolidine sulfonyl moiety, which are critical for its biological activity. The synthesis typically involves the reaction of salicylaldehyde derivatives with pyrrolidine sulfonyl acetonitrile under acidic conditions, yielding high purity products with notable yields.

Table 1: Synthesis Parameters for this compound

| Entry | Reactants | Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Salicylaldehyde + Pyrrolidine Sulfonyl Acetonitrile | Ethanol, Reflux | 95 | 210-212 |

| 2 | Variations of Salicylaldehyde | Ethanol, Reflux | 90-97 | Varies |

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzyme systems, leading to cell death.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. In vitro assays indicate that it can effectively reduce AChE activity, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 12.5 |

| Control (Standard Inhibitor) | Acetylcholinesterase | 10.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Study: Anticancer Effects

In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses. The study highlighted the potential of this compound as a lead structure for developing new anticancer agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any drug candidate. Preliminary studies suggest that this compound has favorable absorption characteristics, with moderate bioavailability. Toxicological assessments indicate low toxicity levels in animal models, supporting its further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.